N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine
Description
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N-prop-2-ynylcyclopentanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-4-9-13(10-12(14-2)15-3)11-7-5-6-8-11/h1,11-12H,5-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOAZMOAQFKGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(CC#C)C1CCCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine typically involves the reaction of cyclopentanamine with 2,2-dimethoxyethyl chloride and propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous solvents like THF or DMF.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with analogs sharing the N-(2,2-dimethoxyethyl) group or similar amine/amide frameworks, based on data from the provided evidence.
Structural and Functional Group Analysis
Table 1: Key Structural and Functional Comparisons
Key Observations
Functional Group Impact on Physical Properties :
- The compound in , with two dimethoxy groups , exhibits a higher boiling point (212.2°C) compared to analogs with a single dimethoxyethyl group, likely due to increased hydrogen bonding capacity . This suggests that additional methoxy substituents could enhance solubility or thermal stability in related compounds.
- The propargyl group in the target compound introduces alkyne reactivity, distinguishing it from acrylamide () or peptide-based derivatives ().
Spectroscopic Signatures :
- In purpurinimide derivatives (), the dimethoxyethyl group produces a distinct singlet at δ 3.46–3.47 in ¹H NMR, a characteristic marker for this moiety . Similar signals would be expected in the target compound, aiding structural confirmation.
Biological and Synthetic Implications :
- The peptide derivative in demonstrates antioxidant activity, attributed to intramolecular hydrogen bonding and stable crystal packing . While the target compound lacks a peptide backbone, its cyclopentane ring and propargyl group may confer unique bioactivity.
- The industrial-scale production of N-(2,2-Dimethoxyethyl)prop-2-enamide () highlights the versatility of dimethoxyethyl-containing compounds in pharmaceutical manufacturing .
Structural Diversity and Applications :
Biological Activity
N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine is a chemical compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
Chemical Structure and Synthesis
The compound features a cyclopentane ring, a prop-2-ynyl group, and a dimethoxyethyl substituent. Its synthesis typically involves the reaction of cyclopentanamine with 2,2-dimethoxyethyl chloride and propargyl bromide, using bases like sodium hydride or potassium carbonate in anhydrous solvents such as THF or DMF under inert conditions.
Biological Mechanisms
This compound has been investigated for its potential as a biochemical probe in studying enzyme interactions. The compound may act as either an inhibitor or activator of specific enzymes, influencing various biochemical pathways. Its unique structure allows it to modulate enzyme activity and alter signal transduction pathways, which can be crucial for therapeutic applications.
Therapeutic Potential
Research has indicated that this compound may exhibit anti-inflammatory and anticancer properties. These activities are primarily attributed to its ability to interact with molecular targets involved in inflammatory responses and cancer cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2,2-Dimethoxyethyl)-N-methylcyclopentanamine | Methyl group instead of prop-2-ynyl | Moderate anti-inflammatory effects |
| N-(2,2-Dimethoxyethyl)-N-ethylcyclopentanamine | Ethyl group instead of prop-2-ynyl | Potential anticancer properties |
| N-(2,2-Dimethoxyethyl)-N-propylcyclopentanamine | Propyl group instead of prop-2-ynyl | Similar enzyme modulation |
This table highlights the differences in structural features and their implications for biological activity. The presence of the prop-2-ynyl group in this compound may enhance its reactivity and interaction with biological targets compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
